2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid
Description
2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid is a pyrazole-derived carboxylic acid featuring a 4-fluorophenyl substituent at position 5 of the pyrazole ring and an acetic acid group at position 3 (Figure 1). The molecular formula is C₁₂H₁₁FN₂O₂ (molecular weight: 234.23 g/mol) . The fluorine atom at the para position of the phenyl ring enhances metabolic stability and influences electronic properties, while the acetic acid moiety contributes to solubility and hydrogen-bonding interactions, critical for biological targeting .
Structure
3D Structure
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]acetic acid |
InChI |
InChI=1S/C11H9FN2O2/c12-8-3-1-7(2-4-8)10-5-9(13-14-10)6-11(15)16/h1-5H,6H2,(H,13,14)(H,15,16) |
InChI Key |
YZXKHXAHBWPMHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)CC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with 4-fluorobenzaldehyde, followed by subsequent reactions to introduce the acetic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions:
Reaction :
Conditions :
-
Catalyzed by concentrated sulfuric acid () or p-toluenesulfonic acid () in refluxing ethanol ().
-
Alternatively, coupling agents like dicyclohexylcarbodiimide () with dimethylaminopyridine () in dichloromethane ().
Applications : Esters serve as intermediates for prodrugs or further functionalization.
Amidation
The acetic acid moiety reacts with amines to form amides:
Reaction :
Conditions :
-
Activated via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide () and hydroxybenzotriazole () in dimethylformamide ().
Applications : Amides enhance bioavailability and target specificity in drug design.
Decarboxylation
Thermal or basic conditions induce decarboxylation:
Reaction :
Conditions :
-
Heating at 150–200°C or treatment with sodium hydroxide () in aqueous ethanol.
Applications : Generates simpler pyrazole derivatives for structural-activity studies.
Nucleophilic Substitution
The fluorophenyl group participates in aromatic substitution:
Reaction :
Conditions :
-
Requires strong bases (e.g., ) and polar aprotic solvents (e.g., ).
Applications : Introduces electron-donating/withdrawing groups to modulate electronic properties .
Metal Complexation
The pyrazole nitrogen and carboxylate oxygen coordinate with metal ions:
Reaction :
Conditions :
-
Carried out in ethanol/water mixtures with , , or salts.
Applications : Metal complexes exhibit enhanced antimicrobial or catalytic activity.
Cyclization Reactions
The acetic acid chain facilitates heterocycle formation:
Reaction :
Conditions :
-
Treated with thionyl chloride () or phosphorus pentachloride () to form acyl chlorides, followed by intramolecular cyclization .
Applications : Generates fused-ring systems for pharmaceutical applications .
Mechanistic Insights
-
Esterification/Amidation : Proceeds via acid-catalyzed nucleophilic acyl substitution or carbodiimide-mediated activation.
-
Decarboxylation : Follows a keto-enol tautomerization pathway, releasing CO under thermal stress.
-
Fluorophenyl Reactivity : The electron-withdrawing fluorine atom directs electrophilic substitution to the meta position .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of new therapeutic agents. Its structure allows for interactions with biological targets, making it a candidate for enzyme inhibition studies. For instance, derivatives of pyrazole compounds have been noted for their anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
Case Study: Anti-inflammatory Activity
A study demonstrated that similar pyrazole derivatives exhibited significant inhibition of COX-2 with reduced gastrointestinal side effects compared to traditional NSAIDs . This suggests that 2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid could be further explored for its anti-inflammatory potential.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The presence of the pyrazole ring and the fluorophenyl group allows for unique reactivity patterns that can be exploited in synthetic pathways .
Synthetic Pathway Example:
The synthesis often involves cyclization reactions starting from hydrazine derivatives and substituted aldehydes, leading to high yields of the target compound .
Material Science
In industrial applications, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its unique chemical structure contributes to the physical properties of these materials, enhancing their performance in various applications .
Mechanism of Action
The mechanism of action of 2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers
- [5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid (C₁₂H₁₁FN₂O₂): This positional isomer differs by a methyl group at pyrazole position 3 and the acetic acid at position 3. Despite identical molecular weights, the altered substituent positions may affect hydrogen-bonding patterns and crystal packing .
- 2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid (C₇H₉FN₂O₂): Substitution at the pyrazole nitrogen (N1) with a 2-fluoroethyl group reduces molecular weight (172.16 g/mol) and alters lipophilicity compared to the target compound .
Halogen-Substituted Derivatives
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) : Incorporates a triazole-thiazole hybrid structure. Despite isostructurality with its fluoro analogue, chloro substitution may modulate electronic properties and intermolecular interactions .
Electron-Withdrawing Groups
- [4-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)phenoxy]acetic acid (12h): A nitro group at the phenyl para position increases acidity (pKa ~1.5) compared to the fluoro-substituted target compound (pKa ~4.5 for acetic acid derivatives), influencing solubility and binding affinity .
Physicochemical Properties
| Compound Name | Molecular Formula | Substituents on Pyrazole | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid | C₁₂H₁₁FN₂O₂ | 5-(4-Fluorophenyl), -CH₂COOH | 234.23 | High polarity, moderate solubility |
| 2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid | C₇H₉FN₂O₂ | 1-(2-Fluoroethyl), -CH₂COOH | 172.16 | Increased lipophilicity |
| [4-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)phenoxy]acetic acid | C₁₇H₁₃N₃O₅ | 5-(4-Nitrophenyl), -OCH₂COOH | 339.31 | Strong electron-withdrawing effects |
Crystallographic Insights
- Isostructurality : Fluorine and chlorine substituents in pyrazole-thiazole hybrids (e.g., compounds 4 and 5 ) exhibit identical crystal packing (space group P2₁/c), highlighting halogen size similarity (Cl: 1.80 Å, F: 1.47 Å) in maintaining lattice symmetry .
- Hydrogen Bonding : The acetic acid group in the target compound forms robust O–H···N hydrogen bonds (2.6–2.8 Å), stabilizing supramolecular dimers, as observed in SHELX-refined structures .
Biological Activity
2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid is a compound characterized by its unique pyrazole ring structure and a 4-fluorophenyl substituent. This compound has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
The molecular formula of this compound is C11H9FN2O2, with a molecular weight of 220.20 g/mol. The compound features a pyrazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H9FN2O2 |
| Molecular Weight | 220.20 g/mol |
| IUPAC Name | 2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]acetic acid |
| InChI Key | YZXKHXAHBWPMHI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction may lead to the modulation of various biochemical pathways, which can result in therapeutic effects against different diseases.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. One study reported that certain pyrazole derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .
Antimicrobial Efficacy Table
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | Not specified | Bactericidal |
| Other Derivatives | 0.25 | Not specified | Bactericidal |
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory activities. The incorporation of specific substituents in the pyrazole structure can enhance this activity. Research indicates that compounds with a similar structural framework have shown promise in inhibiting inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Antitumor Activity
The potential anticancer properties of pyrazole derivatives have been widely studied. Research has demonstrated that compounds with similar structures to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .
Antitumor Activity Summary
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10 | Apoptosis induction |
| HeLa (Cervical Cancer) | 8 | Inhibition of cell proliferation |
Q & A
Q. What are the recommended synthetic routes for 2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)acetic acid, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example:
- Step 1: React 4-fluorophenylacetylene with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
- Step 2: Hydrolysis of the ester group to yield the acetic acid moiety.
Optimization strategies: - Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 100°C).
- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Employ a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Confirm the presence of the fluorophenyl (δ 7.1–7.4 ppm, doublets) and pyrazole protons (δ 6.2–6.5 ppm).
- Mass Spectrometry (MS): Look for [M+H]<sup>+</sup> at m/z 249.15 (calculated molecular weight).
- High-Resolution Purity Analysis: Use HPLC with a C18 column (acetonitrile/water gradient, 95% purity threshold) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against cyclooxygenase (COX) or phosphodiesterase (PDE) isoforms using fluorogenic substrates (e.g., IC50 determination).
- Cytotoxicity Screening: Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in molecular conformation?
Methodological Answer:
- Crystallization: Grow crystals via slow evaporation in ethanol/water (1:1).
- Data Collection: Use MoKα radiation (λ = 0.71073 Å) at 100 K.
- Refinement: Apply SHELXL (space group P21/c) with anisotropic displacement parameters. Key metrics:
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrazole derivatives?
Methodological Answer:
Q. How can researchers address stability challenges during formulation or storage?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions (pH 1–13).
- Analytical Monitoring: Quantify degradation products via liquid chromatography-mass spectrometry (LC-MS) and adjust storage conditions (e.g., inert atmosphere, −20°C) .
Q. How should contradictory data in biological assays be resolved?
Methodological Answer:
Q. What in vivo models are appropriate for pharmacokinetic (PK) and efficacy studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
